Cas no 303017-42-7 (1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)

1-(4-Chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole is a specialized pyrazole derivative with a unique molecular structure featuring a chlorobenzoyl group and a nitrophenylsulfanyl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate for the development of biologically active molecules. The presence of the 4-chlorobenzoyl and 2-nitrophenylsulfanyl moieties enhances its reactivity, making it suitable for further functionalization in heterocyclic synthesis. Its well-defined structure and stability under controlled conditions facilitate precise modifications, supporting applications in medicinal chemistry and agrochemical research. The compound’s purity and consistent performance make it a reliable choice for experimental and industrial-scale synthesis.
1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole structure
303017-42-7 structure
商品名:1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
CAS番号:303017-42-7
MF:C18H14ClN3O3S
メガワット:387.840061664581
CID:6047926
PubChem ID:1540812

1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
    • (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone
    • Methanone, (4-chlorophenyl)[3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-1-yl]-
    • 1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
    • SR-01000443933
    • 303017-42-7
    • (4-chlorophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
    • F0755-0151
    • AKOS001035137
    • SR-01000443933-1
    • Z56764985
    • ZINC01471318
    • EU-0072723
    • Oprea1_405450
    • インチ: 1S/C18H14ClN3O3S/c1-11-17(26-16-6-4-3-5-15(16)22(24)25)12(2)21(20-11)18(23)13-7-9-14(19)10-8-13/h3-10H,1-2H3
    • InChIKey: RNBOBUGTNKDLBJ-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(Cl)C=C1)(N1C(C)=C(SC2=CC=CC=C2[N+]([O-])=O)C(C)=N1)=O

計算された属性

  • せいみつぶんしりょう: 387.0444402g/mol
  • どういたいしつりょう: 387.0444402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 106Ų

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Predicted)
  • ふってん: 517.8±60.0 °C(Predicted)
  • 酸性度係数(pKa): -2.38±0.12(Predicted)

1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0755-0151-5mg
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
303017-42-7 90%+
5mg
$69.0 2023-08-04
Life Chemicals
F0755-0151-4mg
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
303017-42-7 90%+
4mg
$66.0 2023-08-04
Life Chemicals
F0755-0151-1mg
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
303017-42-7 90%+
1mg
$54.0 2023-08-04
Life Chemicals
F0755-0151-2mg
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
303017-42-7 90%+
2mg
$59.0 2023-08-04
Life Chemicals
F0755-0151-2μmol
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
303017-42-7 90%+
2μmol
$57.0 2023-08-04
Life Chemicals
F0755-0151-5μmol
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
303017-42-7 90%+
5μmol
$63.0 2023-08-04
Life Chemicals
F0755-0151-3mg
1-(4-chlorobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
303017-42-7 90%+
3mg
$63.0 2023-08-04

1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole 関連文献

1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazoleに関する追加情報

Introduction to 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole (CAS No. 303017-42-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole, identified by its CAS number 303017-42-7, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the pyrazole class, a heterocyclic scaffold widely recognized for its broad spectrum of biological activities. The presence of multiple functional groups, including a 4-chlorobenzoyl moiety, 3,5-dimethyl substituents, and a 2-nitrophenylsulfanyl group, contributes to its versatile reactivity and potential therapeutic applications.

The 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole molecule exhibits a distinct arrangement of electron-withdrawing and electron-donating groups, which can modulate its interaction with biological targets. The 4-chlorobenzoyl group is known to enhance binding affinity by forming hydrogen bonds or participating in dipole-dipole interactions with protein receptors. Meanwhile, the 3,5-dimethyl substituents stabilize the pyrazole ring conformation, improving metabolic stability. The 2-nitrophenylsulfanyl moiety introduces a sulfur atom capable of engaging in coordination chemistry or redox reactions, further expanding its utility in drug design.

In recent years, the exploration of novel heterocyclic compounds has been instrumental in developing next-generation therapeutics. The pyrazole scaffold has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer agents. Specifically, derivatives of pyrazole with nitro and sulfonyl groups have shown promise in inhibiting key enzymes involved in cancer progression. For instance, studies have demonstrated that nitroaromatic compounds can induce oxidative stress in tumor cells, leading to apoptosis or growth arrest. The 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole structure may leverage these properties while offering improved selectivity and reduced toxicity compared to existing agents.

One of the most compelling aspects of this compound is its potential as a scaffold for structure-based drug design. Computational modeling has revealed that the spatial arrangement of its functional groups allows it to dock effectively into active sites of target proteins. This has been particularly relevant in the development of kinase inhibitors, where the precise positioning of chloro and nitro groups can modulate enzyme activity. Additionally, the sulfur atom in the 2-nitrophenylsulfanyl group provides an anchor for further derivatization, enabling chemists to fine-tune pharmacokinetic profiles.

Experimental investigations have begun to uncover the mechanistic basis of its biological effects. In vitro assays have shown that 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole can inhibit the activity of several kinases associated with chronic diseases. Notably, it has demonstrated potent activity against Janus kinases (JAKs), which are overexpressed in autoimmune disorders like rheumatoid arthritis. The compound's ability to disrupt JAK signaling pathways could offer a novel therapeutic strategy for these conditions. Furthermore, preliminary studies suggest that it may also exhibit anti-proliferative effects on certain cancer cell lines by interfering with microtubule dynamics or DNA replication.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step processes that require careful optimization to achieve high yields and purity. Recent advances in catalytic methods have enabled more efficient preparation of pyrazole derivatives. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the 4-chlorobenzoyl and 2-nitrophenylsulfanyl groups with minimal side products. These improvements not only streamline production but also enhance scalability for industrial applications.

The pharmacokinetic properties of 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole are another critical area of interest. Animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data suggest that it exhibits moderate bioavailability with a reasonable half-life, making it suitable for repeated dosing regimens. Additionally, its metabolic stability appears favorable for clinical translation, as it resists rapid degradation by cytochrome P450 enzymes.

The safety profile of this compound is under active evaluation through toxicological studies. Acute toxicity assays have indicated low systemic toxicity at therapeutic doses, which is encouraging for further development. However, long-term studies are necessary to assess potential off-target effects or delayed adverse reactions. These assessments are essential for ensuring patient safety during clinical trials and eventual regulatory approval.

The integration of computational chemistry and high-throughput screening has accelerated the discovery pipeline for novel bioactive molecules like 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole. Machine learning models trained on large datasets can predict binding affinities and metabolic liabilities with remarkable accuracy. This approach allows researchers to prioritize compounds with optimal properties before committing resources to experimental validation.

The future direction for this compound involves expanding its therapeutic applications through structural modifications based on feedback from early-stage trials. Collaborations between academic laboratories and pharmaceutical companies are likely to drive innovation by combining expertise in medicinal chemistry with clinical insights. Furthermore,the development of prodrugs or formulations designed for targeted delivery could enhance efficacy while minimizing side effects.

In conclusion,1-(4-chlorobenzoyl)-3,5-dimethyl-4(2-nitrophenylsulfanyl)-1H-pyrazole(CAS No..303017.-42.-7) represents a promising candidate for further exploration in chemical biology and medicinal chemistry.. Its unique structural features..combined..with emerging research findings..make it an attractive scaffold..for developing new therapeutics..Addressing current challenges..through interdisciplinary approaches will be key..to unlocking..its full potential..in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd